![molecular formula C10H15NO B13889582 2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
2,6-Dimethyl-4-[(methyloxy)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2,6-dimethylaniline can be achieved through several methods. One common approach involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(methoxymethyl)-2,6-dimethylaniline typically involves large-scale hydrogenation processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methoxymethyl)-2,6-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted anilines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(methoxymethyl)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(methoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(methoxymethyl)-2,6-dimethylaniline include:
- 2-methoxymethyl-1,4-benzenediamine
- 4-methoxymethylbenzoic acid
- 4-(methoxyphenyl)diphenylmethyl
Uniqueness
What sets 4-(methoxymethyl)-2,6-dimethylaniline apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6,11H2,1-3H3 |
InChI-Schlüssel |
YCJZLKNEQICBTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


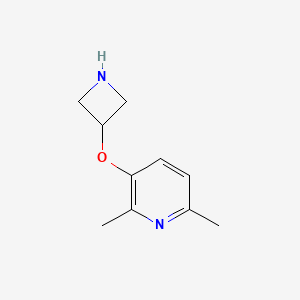
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)

![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
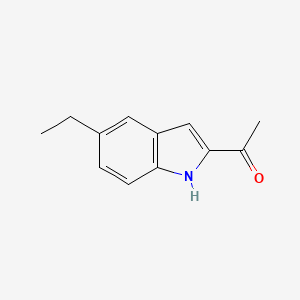
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
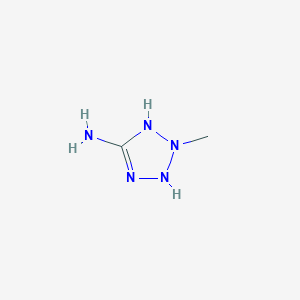
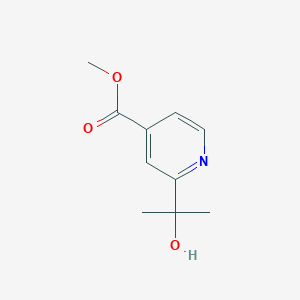
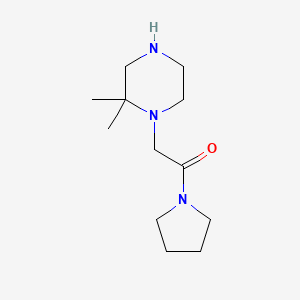
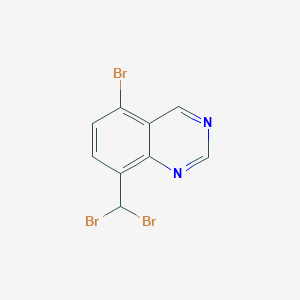
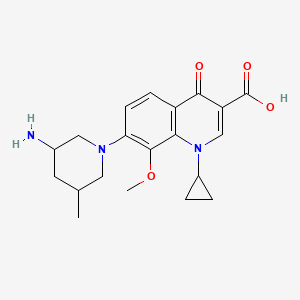
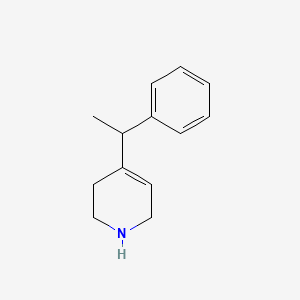
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
